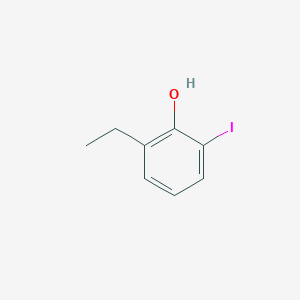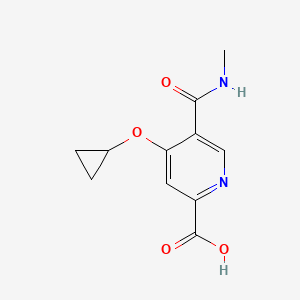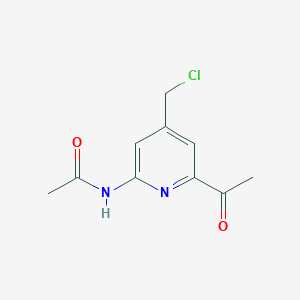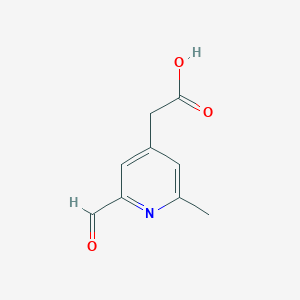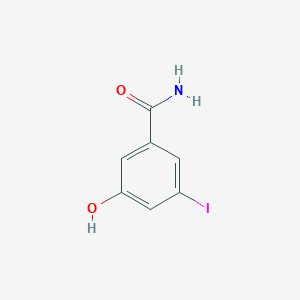
3-Hydroxy-5-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound is a white to off-white crystalline solid and is known for its applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 3-Hydroxy-5-iodobenzaldehyde or 3-Hydroxy-5-iodobenzoic acid.
Reduction: 3-Hydroxybenzamide.
Substitution: 3-Hydroxy-5-azidobenzamide or 3-Hydroxy-5-cyanobenzamide.
Applications De Recherche Scientifique
3-Hydroxy-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-iodobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxy group and iodine atom play crucial roles in its binding affinity and specificity. The compound can also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxybenzamide
- 5-Iodobenzamide
- 3-Hydroxy-4-iodobenzamide
Comparison
3-Hydroxy-5-iodobenzamide is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Hydroxybenzamide lacks the iodine atom, making it less reactive in substitution reactions. Similarly, 5-Iodobenzamide lacks the hydroxy group, reducing its ability to participate in hydrogen bonding and other interactions .
Propriétés
Formule moléculaire |
C7H6INO2 |
|---|---|
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
3-hydroxy-5-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) |
Clé InChI |
RGVWLWXUOHMDIB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


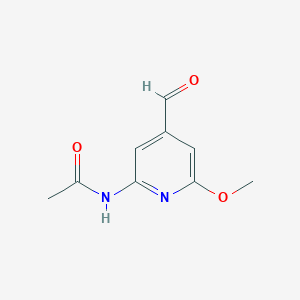
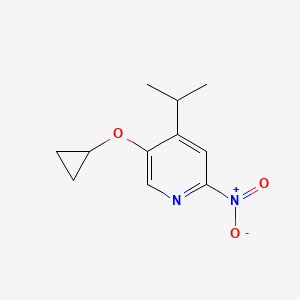
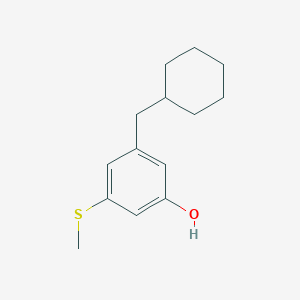
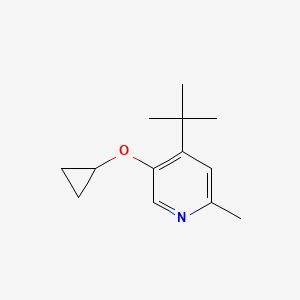
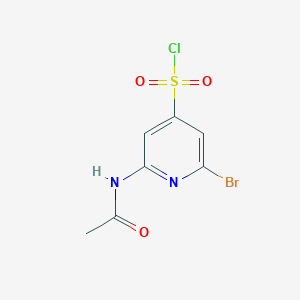

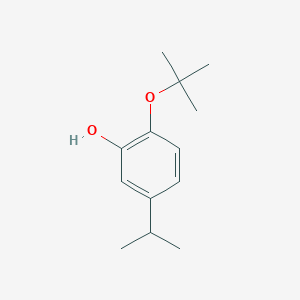
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

